molecular formula C28H28N2O4 B10839894 1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine

1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine

Cat. No.: B10839894
M. Wt: 456.5 g/mol
InChI Key: XTVPTIAFWYQSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a derivative of thymine, a nucleobase found in DNA, and has been studied for its inhibitory effects on mitochondrial thymidine kinase (TK-2) . This compound is of interest due to its unique structure, which includes a triphenylmethoxyethoxy group, making it a valuable molecule for various biochemical and pharmacological studies.

Preparation Methods

The synthesis of 1-[2-(2-triphenylmethoxyethoxy)ethyl]thymine involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-(2-hydroxyethoxy)ethanol with 4-(chlorodiphenylmethyl)pyridine hydrochloride in the presence of a base such as triethylamine . This intermediate is then reacted with thymine under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 1-[2-(2-triphenylmethoxyethoxy)ethyl]thymine involves the inhibition of mitochondrial thymidine kinase (TK-2). This enzyme is crucial for the phosphorylation of thymidine, a key step in DNA synthesis. By inhibiting TK-2, the compound disrupts DNA replication in mitochondria, which can lead to cell death in rapidly dividing cells, such as cancer cells . The molecular targets and pathways involved include the binding of the compound to the active site of TK-2, preventing the enzyme from catalyzing the phosphorylation reaction.

Comparison with Similar Compounds

1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine can be compared with other thymine derivatives, such as:

Properties

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

5-methyl-1-[2-(2-trityloxyethoxy)ethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C28H28N2O4/c1-22-21-30(27(32)29-26(22)31)17-18-33-19-20-34-28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-16,21H,17-20H2,1H3,(H,29,31,32)

InChI Key

XTVPTIAFWYQSSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CCOCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.